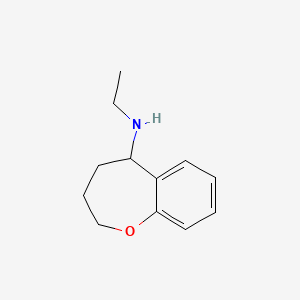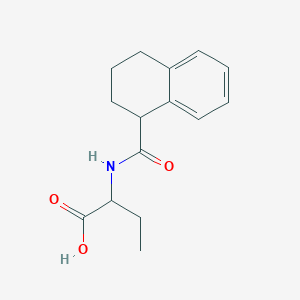
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, also known as TBNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBNB is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon that is commonly used as a starting material in organic synthesis. TBNB has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid acts as an inhibitor of specific enzymes involved in lipid metabolism, including acetyl-CoA carboxylase and fatty acid synthase. By inhibiting these enzymes, this compound can reduce the synthesis of fatty acids and triglycerides, leading to a decrease in lipid accumulation in cells. Additionally, this compound has been shown to modulate the expression of genes involved in inflammation and immune function, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of lipid synthesis, the modulation of gene expression, and the regulation of inflammation and immune function. This compound has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid in scientific research is its ability to selectively inhibit specific enzymes involved in lipid metabolism, making it a useful tool for studying the regulation of lipid metabolism in cells. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for research involving 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, including the investigation of its potential as a treatment for obesity and related metabolic disorders, the elucidation of its mechanism of action in the regulation of gene expression, and the development of more selective and less toxic derivatives of this compound. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Métodos De Síntesis
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid can be synthesized using a variety of methods, including the reaction of tetrahydronaphthalene with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ammonia to yield this compound. Other methods of synthesis include the use of alternative starting materials and different catalysts.
Aplicaciones Científicas De Investigación
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been used in a variety of scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of neurological disorders. This compound has been shown to inhibit the activity of enzymes involved in lipid metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, this compound has been shown to modulate the expression of genes involved in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-13(15(18)19)16-14(17)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOUIVUYZXMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
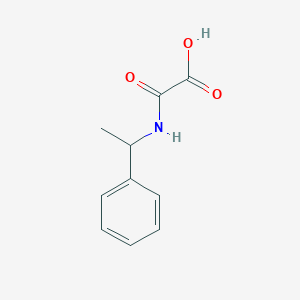
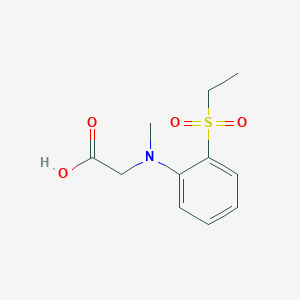
![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
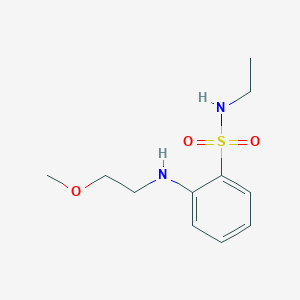
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
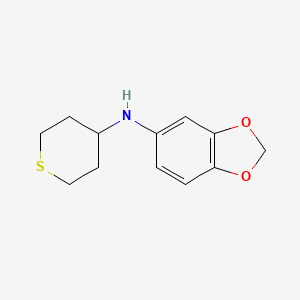
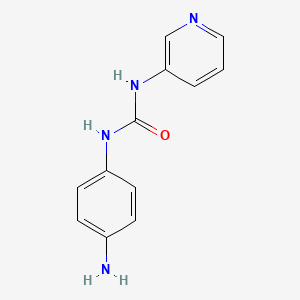
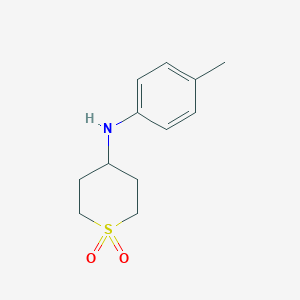
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
